H2L5186303

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

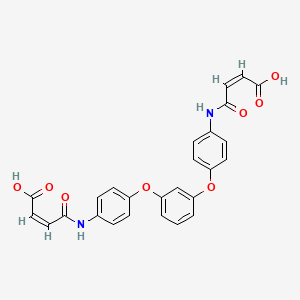

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFPOTBCYPWQSH-DZDAAMPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)OC3=CC=C(C=C3)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H2L5186303: A Technical Guide to its LPA2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activity of H2L5186303 as a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). This document details the quantitative parameters of its activity, in-depth experimental methodologies, and the underlying signaling pathways, serving as a critical resource for professionals in drug discovery and development.

Core Data Presentation: Quantitative Analysis of this compound Activity

The antagonist activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its selectivity for the LPA2 receptor over other LPA receptor subtypes. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Receptor Subtype | Reference |

| IC50 | 8.9 nM | Human LPA2 | [1][2] |

| IC50 | 1.23 µM (1230 nM) | Human LPA1 | [3] |

| IC50 | 27.3 µM (27354 nM) | Human LPA3 | [1][3] |

Note: A lower IC50 value indicates a higher potency of the antagonist.

LPA2 Receptor Signaling Pathways

The LPA2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), can couple to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13.[4][5] This coupling initiates a cascade of downstream signaling events that regulate a variety of cellular processes, including proliferation, survival, and migration.[4] this compound acts by blocking these activation pathways.

LPA2 Signaling Cascade

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of H2L5186303: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in the pathogenesis of allergic asthma and other inflammatory conditions. This document provides a comprehensive overview of the anti-inflammatory properties of this compound, with a focus on its effects in a preclinical model of ovalbumin-induced allergic asthma. Detailed experimental methodologies, quantitative data on its efficacy, and visualizations of the relevant signaling pathways and experimental workflows are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of G protein-coupled receptors, including LPA2.[1] Elevated levels of LPA have been observed in the bronchoalveolar lavage fluid (BALF) of asthma patients, where it contributes to the inflammatory cascade.[1] The LPA2 receptor is expressed on various immune and structural cells in the lungs and is involved in T helper 2 (Th2) cell differentiation and the production of pro-inflammatory cytokines.[2][3]

This compound has been identified as a selective antagonist of the LPA2 receptor, with an IC50 of 9 nM for LPA2, showing significant selectivity over LPA1 (IC50 = 27,354 nM) and LPA3 (IC50 = 4,504 nM).[3] Its ability to modulate the inflammatory response in allergic asthma has been demonstrated in preclinical studies, suggesting its therapeutic potential.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by blocking the binding of LPA to the LPA2 receptor. In the context of allergic airway inflammation, LPA binding to LPA2 on immune cells, such as T cells, promotes their differentiation into Th2 cells.[2][3] This leads to the production and release of a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2] These cytokines are central to the pathophysiology of asthma, driving eosinophil recruitment, mucus hypersecretion, and airway hyperresponsiveness.[4] Furthermore, LPA2 signaling can lead to the production of other inflammatory mediators like IL-33 and the chemokine CCL2, which further amplify the inflammatory response by activating macrophages.[2][5]

By antagonizing the LPA2 receptor, this compound inhibits these downstream signaling events, leading to a reduction in Th2 cytokine production and a subsequent dampening of the inflammatory response in the airways.[2]

Quantitative Data on Anti-inflammatory Efficacy

The efficacy of this compound in suppressing inflammation has been quantified in a murine model of ovalbumin (OVA)-induced allergic asthma. The following tables summarize the key findings.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) [4]

| Treatment Group | Total Cells (x10⁴) | Eosinophils (x10⁴) | Lymphocytes (x10⁴) |

| PBS Control | 8.5 ± 0.5 | 0.1 ± 0.0 | 0.4 ± 0.1 |

| OVA-Induced Asthma | 31.3 ± 2.1 | 14.2 ± 1.5 | 2.5 ± 0.3 |

| OVA + this compound (before sensitization) | 12.8 ± 1.1## | 5.5 ± 0.7## | 0.7 ± 0.1## |

| OVA + this compound (before challenge) | 11.4 ± 1.0## | 5.2 ± 0.6## | 1.1 ± 0.2# |

| Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group. |

Table 2: Effect of this compound on Th2 Cytokine mRNA Expression in BALF Cells [4]

| Treatment Group | Relative IL-4 mRNA Level | Relative IL-13 mRNA Level | Relative IFN-γ mRNA Level |

| PBS Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| OVA-Induced Asthma | 3.5 ± 0.4 | 4.2 ± 0.5 | 1.2 ± 0.2 |

| OVA + this compound (before sensitization) | 1.8 ± 0.2# | 2.1 ± 0.3# | 1.1 ± 0.1 |

| OVA + this compound (before challenge) | 1.5 ± 0.2## | 1.9 ± 0.2## | 1.3 ± 0.2 |

| Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group. |

Table 3: Effect of this compound on IL-13 Protein Levels in BALF [4]

| Treatment Group | IL-13 (pg/mL) |

| PBS Control | 15.2 ± 2.1 |

| OVA-Induced Asthma | 45.8 ± 4.3 |

| OVA + this compound (before sensitization) | 25.1 ± 3.5# |

| OVA + this compound (before challenge) | 22.7 ± 3.1## |

| Data are presented as mean ± SEM (n=5). #p < 0.05, ##p < 0.01 vs. OVA-induced asthma group. |

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice[4]

This in vivo model is a standard method for inducing and evaluating allergic airway inflammation.

-

Animals: Female BALB/c mice (6-8 weeks old) are used.

-

Sensitization: Mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) in a total volume of 200 µL of phosphate-buffered saline (PBS).

-

Drug Administration: this compound is administered i.p. at a dose of 1 mg/kg, 30 minutes before either the OVA sensitization or the OVA challenge, depending on the experimental group.

-

Challenge: On days 28, 29, and 30, mice are challenged with 1% OVA aerosol for 30 minutes using a nebulizer.

-

Endpoint Analysis: 48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, BALF cell analysis, cytokine measurements, and lung histology.

Bronchoalveolar Lavage Fluid (BALF) Analysis[4]

-

Mice are euthanized, and the trachea is cannulated.

-

The lungs are lavaged twice with 0.7 mL of ice-cold PBS.

-

The recovered BALF is centrifuged at 300 x g for 10 minutes at 4°C.

-

The cell pellet is resuspended in PBS.

-

Total cell counts are determined using a hemocytometer.

-

Differential cell counts are performed on cytospin preparations stained with May-Grünwald-Giemsa.

Cytokine Analysis (qPCR and ELISA)[4]

-

RNA Extraction and qPCR: Total RNA is extracted from BALF cells, and cDNA is synthesized. Real-time quantitative PCR is performed to measure the mRNA expression levels of IL-4, IL-13, and IFN-γ. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

ELISA: The concentration of IL-13 protein in the BALF supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

Histological Analysis[4]

-

Lungs are harvested and fixed in 10% neutral buffered formalin.

-

The fixed tissues are embedded in paraffin, and 4 µm sections are prepared.

-

Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Conclusion

This compound is a selective LPA2 receptor antagonist with significant anti-inflammatory properties demonstrated in a preclinical model of allergic asthma. It effectively reduces airway inflammation by inhibiting the infiltration of eosinophils and lymphocytes and suppressing the production of Th2 cytokines, including IL-4 and IL-13. These findings highlight the therapeutic potential of targeting the LPA2 receptor with this compound for the treatment of asthma and potentially other inflammatory diseases. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.

References

- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Regulates the Differentiation of Th2 Cells and Its Antagonist Suppresses Allergic Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

H2L5186303 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPAR2). Lysophosphatidic acid (LPA) is a bioactive lipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival.[1][2] The LPA signaling pathway, particularly through LPAR2, has been implicated in the progression and metastasis of several cancers.[1][3] LPAR2 is a G protein-coupled receptor that, upon activation by LPA, can initiate a cascade of downstream signaling events promoting cancer cell invasion and survival.[1][4] This technical guide provides an in-depth overview of the research on this compound in the context of cancer, focusing on its mechanism of action, experimental applications, and the signaling pathways it modulates.

Quantitative Data on this compound

The following table summarizes the available quantitative data for this compound from preclinical studies.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (LPAR2) | 8.9 nM | CHO cells expressing human LPAR2 | Calcium Mobilization Assay | [5] |

| Concentration Used | 1 µM | OCMI91s (Ovarian Cancer) | RNA-Seq & Phosphoproteomics | [6][7][8] |

Core Research Findings

Attenuation of Fibrosarcoma Cell Invasion

Research has demonstrated that this compound can inhibit the invasive properties of cancer cells. In a study utilizing the human fibrosarcoma cell line HT-1080, a highly invasive subline (HT1080-M6) was found to have markedly elevated expression of LPAR2. Treatment with the LPAR2 antagonist, this compound, significantly suppressed the high cell invasion activity of these HT1080-M6 cells. This finding directly links LPAR2 to the invasive phenotype in this cancer model and highlights the potential of this compound as an anti-invasive agent.

Modulation of Gene Expression and Signaling in Ovarian Cancer

In a study on the high-grade serous ovarian cancer (HGSC) patient-derived cell line OCMI91s, this compound was used to investigate the role of LPAR2 in LPA-induced cellular responses.[6][7] In these experiments, this compound was utilized at a concentration of 1 µM to perform RNA sequencing and phosphoproteomics analyses.[6][8] These studies aimed to identify the genes and signaling pathways regulated by the LPA-LPAR2 axis, providing a deeper understanding of its contribution to ovarian cancer pathology.[6][7]

Experimental Protocols

In Vitro Cell Invasion Assay (Representative Protocol)

This protocol is a representative method for assessing cancer cell invasion, similar to the one likely used in the fibrosarcoma study.

1. Materials:

-

Boyden chamber inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound

-

HT-1080 or other invasive cancer cell lines

-

Fixation and staining reagents (e.g., methanol, crystal violet)

2. Procedure:

-

Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9][10][11][12][13]

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Treatment: Pre-incubate the cell suspension with this compound at various concentrations or a vehicle control for 30 minutes at 37°C.

-

Seeding: Add the treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Analysis:

-

Remove the non-invading cells from the top surface of the insert membrane with a cotton swab.

-

Fix the invading cells on the bottom surface of the membrane with methanol.

-

Stain the fixed cells with a 0.5% crystal violet solution.

-

Elute the stain and quantify the absorbance using a plate reader, or count the number of stained cells in several microscopic fields.

-

RNA Sequencing and Phosphoproteomics in Ovarian Cancer Cells

This protocol outlines the experimental workflow for analyzing the effects of this compound on the transcriptome and phosphoproteome of ovarian cancer cells.

1. Cell Culture and Treatment:

-

Culture OCMI91s cells in appropriate media.

-

Treat the cells with 1 µM this compound or a DMSO control for a specified period.

-

Stimulate the cells with LPA (e.g., 5 µM) for a defined duration (e.g., 2 hours for RNA-Seq, 15 minutes for phosphoproteomics).[6][8]

2. Sample Preparation:

-

For RNA Sequencing: Lyse the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity.

-

For Phosphoproteomics: Lyse the cells in a buffer containing phosphatase inhibitors. Digest the proteins into peptides and enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

3. Data Acquisition and Analysis:

-

RNA Sequencing: Perform library preparation and next-generation sequencing. Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.

-

Phosphoproteomics: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify and quantify the changes in phosphorylation sites in response to this compound treatment.

Visualizations

LPAR2 Signaling Pathway in Cancer Cell Invasion

This diagram illustrates the signaling cascade initiated by LPA binding to LPAR2, leading to cancer cell invasion, and the point of inhibition by this compound.

Caption: LPAR2 signaling cascade leading to cancer cell invasion.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines the general workflow for evaluating the anti-cancer effects of this compound in a preclinical setting.

Caption: General workflow for preclinical evaluation of this compound.

References

- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. snapcyte.com [snapcyte.com]

- 12. corning.com [corning.com]

- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

H2L5186303: A Potent Modulator of Cytokine Production in Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H2L5186303 is a selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor implicated in a variety of pathophysiological processes, including allergic inflammation. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, consolidating key preclinical data. The document details the experimental protocols used to evaluate the compound's efficacy, presents quantitative data on its impact on various cytokines, and visualizes the underlying signaling pathways. The evidence strongly suggests that this compound effectively suppresses the production of pro-inflammatory Th2 cytokines, highlighting its therapeutic potential for allergic diseases such as asthma.[1][2][3]

Introduction

Lysophosphatidic acid (LPA) is a bioactive lipid mediator that exerts its effects through a family of six G protein-coupled receptors (LPA1-6). The LPA2 receptor subtype has garnered significant interest as a therapeutic target due to its role in immune regulation.[3] In the context of allergic asthma, LPA levels are elevated in the bronchoalveolar lavage fluid of patients following allergen exposure.[3] LPA signaling, particularly through LPA2, is believed to contribute to the characteristic inflammatory cascade, including the production of Th2 cytokines, eosinophil infiltration, and airway hyperresponsiveness.[1][2]

This compound has emerged as a potent and selective antagonist of LPA2.[4][5] Preclinical studies have demonstrated its efficacy in mitigating the hallmark features of allergic asthma in animal models.[1][2] This guide will delve into the technical details of these studies, providing researchers and drug development professionals with the core information needed to understand and potentially advance the therapeutic application of this compound.

Data Presentation: Effect of this compound on Cytokine Production

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on cytokine levels in animal models of allergic asthma.

Table 1: Effect of this compound on mRNA Expression of Cytokines in Bronchoalveolar Lavage Fluid (BALF) Cells [1]

| Cytokine | Treatment Group | Relative mRNA Level (Mean ± SE) | P-value vs. OVA-treated |

| IL-4 | PBS-treated | ~0.8 | < 0.001 |

| OVA-treated | ~2.5 | - | |

| This compound (before sensitization) | ~1.2 | < 0.01 | |

| This compound (before challenge) | ~1.3 | < 0.01 | |

| IL-13 | PBS-treated | ~0.9 | < 0.001 |

| OVA-treated | ~3.0 | - | |

| This compound (before sensitization) | ~1.5 | < 0.05 | |

| This compound (before challenge) | ~1.6 | < 0.05 | |

| IFN-γ | PBS-treated | ~1.0 | < 0.001 |

| OVA-treated | ~2.8 | - | |

| This compound (before sensitization) | ~2.0 | > 0.05 (not significant) | |

| This compound (before challenge) | ~2.2 | > 0.05 (not significant) |

Table 2: Effect of this compound on mRNA Expression of Cytokines in Lung Tissue [1]

| Cytokine | Treatment Group | Relative mRNA Level (Mean ± SE) | P-value vs. OVA-treated |

| IL-4 | PBS-treated | ~0.7 | < 0.001 |

| OVA-treated | ~2.9 | - | |

| This compound (before sensitization) | ~1.4 | < 0.05 | |

| IL-5 | PBS-treated | ~0.8 | < 0.01 |

| OVA-treated | ~2.2 | - | |

| This compound (before sensitization) | ~1.3 | < 0.05 | |

| IL-13 | PBS-treated | ~0.9 | < 0.001 |

| OVA-treated | ~3.5 | - | |

| This compound (before sensitization) | ~1.8 | < 0.05 | |

| IL-33 | PBS-treated | ~1.0 | < 0.05 |

| OVA-treated | ~2.0 | - | |

| This compound (before sensitization) | ~1.2 | < 0.05 | |

| IFN-γ | PBS-treated | ~1.1 | < 0.001 |

| OVA-treated | ~2.7 | - | |

| This compound (before sensitization) | ~2.1 | > 0.05 (not significant) |

Table 3: Effect of this compound on Protein Levels of Cytokines in BALF and Lung Homogenates [2]

| Cytokine | Sample | Treatment Group | Concentration (pg/mL, Mean ± SE) | P-value vs. Dp/DMSO |

| IL-5 | BALF | NS/DMSO | ~20 | < 0.05 |

| Dp/DMSO | ~100 | - | ||

| Dp/LPA2A (this compound) | ~40 | < 0.05 | ||

| IL-13 | BALF | NS/DMSO | ~50 | < 0.05 |

| Dp/DMSO | ~250 | - | ||

| Dp/LPA2A (this compound) | ~100 | < 0.05 | ||

| IL-33 | Lung Homogenate | NS/DMSO | ~150 | < 0.05 |

| Dp/DMSO | ~400 | - | ||

| Dp/LPA2A (this compound) | ~200 | < 0.05 |

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model[1][6]

This model is a standard method for inducing allergic airway inflammation to study the efficacy of therapeutic interventions.

-

Animal Model: BALB/c mice are typically used for this model.

-

Sensitization:

-

Challenge:

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine (B1211447) using non-invasive whole-body plethysmography.[6][7]

-

-

Sample Collection:

Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression[1]

-

RNA Extraction: Total RNA is isolated from BALF cells and lung tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The relative mRNA levels of target cytokines (e.g., IL-4, IL-5, IL-13, IL-33, IFN-γ) are quantified by qPCR using specific primers and a housekeeping gene (e.g., GAPDH) for normalization.[1]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels[1]

-

Sample Preparation: BALF and lung homogenates are prepared for analysis.

-

ELISA: The protein levels of cytokines such as IL-13 are measured using commercially available ELISA kits according to the manufacturer's instructions.[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by antagonizing the LPA2 receptor, thereby inhibiting downstream signaling cascades that promote allergic inflammation.

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to multiple heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, to initiate various downstream signaling pathways.[8] These pathways are integral to cellular responses such as proliferation, survival, and migration.[8] In the context of allergic inflammation, LPA2 activation is thought to contribute to the differentiation of naive T cells into Th2 cells and the subsequent production of Th2 cytokines.[2]

Caption: LPA2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Allergic Asthma Model and this compound Treatment

The following diagram illustrates the experimental workflow for the in vivo evaluation of this compound in an OVA-induced allergic asthma model.

Caption: Workflow for the OVA-induced allergic asthma model and this compound treatment.

Conclusion

The data presented in this technical guide strongly support the role of this compound as a potent inhibitor of pro-inflammatory cytokine production in the context of allergic inflammation. By antagonizing the LPA2 receptor, this compound effectively suppresses the expression of key Th2 cytokines, including IL-4, IL-5, and IL-13, at both the mRNA and protein levels.[1][2] These findings, derived from well-established preclinical models of allergic asthma, underscore the therapeutic potential of targeting the LPA-LPA2 signaling axis. Further investigation into the clinical translation of this compound for the treatment of allergic diseases is warranted.

References

- 1. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Therapeutic Potential of H2L5186303

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor (GPCR) implicated in a range of physiological and pathological processes. Dysregulation of the LPA-LPA2 signaling axis is associated with inflammatory diseases and cancer, making LPA2 a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its therapeutic potential, mechanism of action, and experimental validation. To date, no clinical trials involving this compound have been documented in the reviewed literature.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency and in vivo efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/Assay |

| IC50 (LPA2) | 8.9 nM | LPA-elicited calcium mobilization assay |

| Selectivity (IC50) | LPA1: 27354 nMLPA3: 1230 nM | Not specified |

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Allergic Asthma Mouse Model

| Treatment Group | Primary Outcome Measures |

| This compound (administered before sensitization and challenge) | Strong suppression of airway hyperresponsiveness, inflammatory cytokine levels (IL-4, IL-5, IL-13), mucin production, and eosinophil numbers. |

| This compound (administered before challenge only) | Significant suppression of OVA-induced increase in eosinophil counts (63.7% reduction). |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by antagonizing the LPA2 receptor. Upon activation by its endogenous ligand, lysophosphatidic acid (LPA), the LPA2 receptor couples to several heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13, to initiate downstream signaling cascades. These pathways are involved in crucial cellular processes such as proliferation, survival, and migration. By blocking the binding of LPA to LPA2, this compound inhibits these downstream signaling events, thereby mitigating the pathological responses associated with LPA2 activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

In Vitro Calcium Mobilization Assay

This assay is employed to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.

-

Cell Culture: CHO cells stably expressing the human LPA2 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

-

Compound Addition: The dye solution is removed, and cells are washed. This compound at various concentrations or a vehicle is added to the wells and incubated.

-

LPA Stimulation: The plate is placed in a fluorescence microplate reader. A baseline fluorescence reading is taken before the addition of a fixed concentration of LPA to stimulate the LPA2 receptors.

-

Data Acquisition: Fluorescence intensity is measured over time to record the calcium flux.

-

Data Analysis: The increase in fluorescence upon LPA stimulation is quantified. The IC50 value for this compound is calculated by determining the concentration of the antagonist that inhibits 50% of the maximal response induced by LPA.

H2L5186303 Target Validation in Fibrosarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosarcoma is a malignancy of fibrous connective tissue characterized by its aggressive nature and limited therapeutic options. The identification of novel molecular targets and the development of targeted therapies are crucial for improving patient outcomes. This technical guide focuses on the target validation of H2L5186303, a small molecule inhibitor, in the context of fibrosarcoma. This compound has been identified as an antagonist of the Lysophosphatidic Acid Receptor 2 (LPAR2).[1] Emerging evidence points towards the involvement of the LPAR2 signaling pathway in the progression of fibrosarcoma, making it a promising target for therapeutic intervention.

This document provides a comprehensive overview of the rationale for targeting LPAR2 in fibrosarcoma, summarizes the known preclinical data for this compound, and outlines detailed experimental protocols for the rigorous validation of its target.

Target Rationale: LPAR2 in Fibrosarcoma

Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates diverse cellular processes, including cell proliferation, migration, and survival, through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPARs).[2] LPAR2, in particular, has been implicated in the pathophysiology of various cancers, where its activation can promote tumor growth, metastasis, and chemoresistance.[3][4]

The primary evidence for the relevance of LPAR2 in fibrosarcoma comes from studies on the human fibrosarcoma cell line HT1080. Research has shown that highly invasive variants of HT1080 cells exhibit markedly elevated expression of LPAR2.[1] Crucially, the invasive activity of these cells was significantly suppressed by the LPAR2 antagonist, this compound, directly linking LPAR2 signaling to a key malignant phenotype in fibrosarcoma.[1] LPAR2 activation is known to trigger downstream signaling cascades involving G proteins such as Gαq, Gαi, and Gα12/13, which in turn can activate pathways like PI3K/Akt and MAPK/ERK, known drivers of cancer progression.[4][5]

Quantitative Data Summary

While specific quantitative data for this compound in fibrosarcoma models is limited in publicly available literature, its activity in other contexts provides an indication of its potency. The following table summarizes the known effects of this compound.

| Compound | Target | Assay | Cell Line/Model | Effect | Source |

| This compound | LPAR2 | Cell Invasion Assay | HT1080-M6 (Human Fibrosarcoma) | Significant suppression of high cell invasion activity. | [1] |

| This compound | LPAR2 | Ovalbumin-Induced Allergic Asthma | BALB/c Mice | Suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers. |

Experimental Protocols for Target Validation

The following protocols outline a comprehensive approach to validate LPAR2 as the target of this compound in fibrosarcoma.

In Vitro Target Engagement and Pathway Modulation

a) Receptor Binding Assay:

-

Objective: To determine the binding affinity of this compound to human LPAR2.

-

Methodology: A competitive binding assay using cell membranes prepared from HEK293 cells overexpressing human LPAR2 and a radiolabeled LPA analog.

-

Prepare cell membranes from HEK293-hLPAR2 cells.

-

Incubate the membranes with a fixed concentration of radiolabeled LPA and varying concentrations of this compound.

-

Separate bound from free radioligand by filtration.

-

Measure radioactivity and calculate the IC50 value, which can be converted to a Ki (inhibition constant).

-

b) Calcium Mobilization Assay:

-

Objective: To assess the functional antagonism of this compound on LPAR2 signaling.

-

Methodology: LPAR2 couples to Gαq, leading to an increase in intracellular calcium upon activation.

-

Culture HT1080 cells or other fibrosarcoma cell lines endogenously expressing LPAR2.

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate cells with a fixed concentration of LPA.

-

Measure the fluorescence intensity to determine the intracellular calcium concentration.

-

Calculate the IC50 of this compound in inhibiting the LPA-induced calcium flux.

-

c) Western Blot Analysis of Downstream Signaling:

-

Objective: To confirm that this compound inhibits the downstream signaling pathways of LPAR2.

-

Methodology:

-

Culture fibrosarcoma cells and serum-starve them overnight.

-

Pre-treat cells with different concentrations of this compound for 1-2 hours.

-

Stimulate cells with LPA for a short period (e.g., 5-15 minutes).

-

Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phosphorylated and total forms of key signaling proteins, such as Akt and ERK.

-

Quantify the band intensities to determine the effect of this compound on LPA-induced phosphorylation.

-

In Vitro Phenotypic Assays

a) Cell Proliferation Assay:

-

Objective: To evaluate the effect of this compound on the proliferation of fibrosarcoma cells.

-

Methodology:

-

Seed HT1080 cells in 96-well plates.

-

Treat cells with a dose-range of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTS or similar colorimetric assay.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

b) Cell Migration and Invasion Assays:

-

Objective: To confirm the inhibitory effect of this compound on fibrosarcoma cell motility and invasion.

-

Methodology:

-

Migration (Wound Healing Assay): Create a scratch in a confluent monolayer of fibrosarcoma cells and monitor the rate of wound closure in the presence of varying concentrations of this compound.

-

Invasion (Transwell Assay): Seed cells in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant (e.g., LPA). Treat the cells in the upper chamber with this compound and quantify the number of cells that invade through the Matrigel after a set time period.

-

In Vivo Target Validation

a) Fibrosarcoma Xenograft Model:

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Implant human fibrosarcoma cells (e.g., HT1080) subcutaneously into immunocompromised mice.[6]

-

Once tumors are established, randomize mice into vehicle control and this compound treatment groups.

-

Administer the compound systemically (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

Measure tumor volume regularly.

-

At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for p-Akt, p-ERK).

-

Visualizations: Signaling Pathways and Workflows

Caption: Hypothesized LPAR2 signaling pathway in fibrosarcoma.

Caption: Experimental workflow for this compound target validation.

Conclusion

The available preclinical evidence strongly supports the validation of LPAR2 as a therapeutic target for the treatment of fibrosarcoma. The LPAR2 antagonist this compound has demonstrated the ability to attenuate a key malignant phenotype in fibrosarcoma cells. The experimental framework detailed in this guide provides a rigorous pathway for the comprehensive validation of this compound's mechanism of action and its potential as a novel therapeutic agent for this challenging disease. Successful completion of these studies would provide a solid foundation for advancing this compound into further preclinical and clinical development.

References

- 1. Lysophosphatidic acid receptor-2 (LPA2) and LPA5 regulate cellular functions during tumor progression in fibrosarcoma HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are LPAR2 antagonists and how do they work? [synapse.patsnap.com]

- 3. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials [mdpi.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HT1080 (Fibrosarcoma) - Imanis Life Sciences | United States [imanislife.com]

H2L5186303 biological activity and IC50 values

An In-Depth Technical Guide to the Biological Activity and IC50 Values of H2L5186303

Introduction

This compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2).[1][2] Lysophosphatidic acid (LPA) is a bioactive phospholipid involved in a wide array of cellular processes, and its signaling is implicated in various diseases, making its receptors, including LPA2, attractive therapeutic targets.[3][4] This document provides a comprehensive overview of the biological activity, IC50 values, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.

Data Presentation

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized against several LPA receptors. The following table summarizes the reported IC50 values.

| Target | IC50 (nM) | Reference |

| LPA2 Receptor | 9 | [1][4] |

| LPA3 Receptor | 1230 | [4] |

| LPA1 Receptor | 27354 | [4] |

Summary of Biological Activities

This compound has demonstrated a range of biological effects in both in vitro and in vivo models. These activities highlight its potential as a modulator of LPA2-mediated pathways.

| Model System | Concentration/Dose | Key Biological Effects | Reference |

| In Vitro | |||

| RBL-2H3 Mast Cells | 0.3-10 µM | Inhibition of mast cell degranulation.[1][5] | [1][5] |

| Intestinal Epithelial Cells | 10 µM | Inhibition of LPA2-mediated growth and promotion of apoptosis.[1] | [1] |

| MG63-A12 Cells | 10 µM | Suppression of cell motility in the presence of Lysophosphatidic acid.[1] | [1] |

| HT1080-M6 Cells | Not specified | Significant suppression of high cell invasion activity.[2] | [2] |

| In Vivo | |||

| OVA-Sensitized Mice | 0-50 mg/kg (i.p.) | Suppression of eosinophil and lymphocyte levels; inhibition of tracheal inflammation.[1] | [1] |

| Lpar5f/f Villin-Cre Mice | 10 mg/kg (i.p.) | Inhibition of cell proliferation in intestinal crypts and promotion of apoptosis.[1] | [1] |

| OVA-Induced Asthma Model | 1 mg/kg (i.p.) | Strong suppression of airway hyperresponsiveness, inflammatory cytokines (IL-4, IL-13, IFN-γ), mucus production, and eosinophil numbers when administered before sensitization and challenge.[1][3][6] | [1][3][6] |

Signaling Pathways

The LPA2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, can couple to multiple heterotrimeric G proteins, primarily Gi/o, Gq/11, and G12/13.[6] This initiates downstream signaling cascades that influence a variety of cellular responses, including cell proliferation, survival, and migration.[7] this compound acts by blocking the activation of this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LPA Receptor | TargetMol [targetmol.com]

- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for H2L5186303 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic acid receptor 2 (LPA2), a G protein-coupled receptor involved in diverse cellular processes such as cell proliferation, survival, and migration.[1][2] Dysregulation of the LPA2 signaling pathway has been implicated in various pathologies, including cancer and inflammatory diseases like allergic asthma.[3][4] These application notes provide a comprehensive overview of the in vitro use of this compound, including detailed experimental protocols and data presentation to facilitate its investigation as a potential therapeutic agent.

Mechanism of Action

This compound exerts its effects by specifically binding to and inhibiting the LPA2 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of its natural ligand, lysophosphatidic acid (LPA).[1][2] The LPA2 receptor couples to several G proteins, primarily Gαq, Gαi, and Gα12/13, to activate various signaling pathways, including the Ras-MEK-ERK pathway, which is crucial for cell proliferation.[1][5][6] By inhibiting LPA2, this compound can effectively attenuate these signaling events, leading to reduced cell proliferation and inflammation.[1][3]

Signaling Pathway

The signaling cascade initiated by LPA binding to the LPA2 receptor is a key target for this compound. Understanding this pathway is crucial for designing and interpreting in vitro experiments.

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various functional assays.

Table 1: Inhibition of Mast Cell Degranulation [7]

| Cell Line | Assay | Agonist | This compound Concentration | % Inhibition |

| RBL-2H3 | β-hexosaminidase release | DNP-HSA | 1 µM | ~50% |

| RBL-2H3 | β-hexosaminidase release | DNP-HSA | 10 µM | ~80% |

Table 2: Inhibition of Cancer Cell Invasiveness [4]

| Cell Line | Assay | Outcome |

| HT1080 Fibrosarcoma | Matrigel Invasion Assay | Attenuated invasiveness |

Table 3: Potency and Selectivity [2]

| Receptor | Assay | IC50 |

| LPA2 | Calcium Mobilization | 8.9 nM |

| LPA1 | Calcium Mobilization | 1.23 µM |

| LPA3 | Calcium Mobilization | 27.3 µM |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published studies involving this compound and general best practices for these assays.[1][8][9][10]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines.

Materials:

-

This compound

-

Target cell line (e.g., HCT-116 human colon cancer cells)[1]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.[1]

Materials:

-

This compound

-

CHO cells stably expressing the human LPA2 receptor[1]

-

Appropriate cell culture media

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

LPA

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed CHO-LPA2 cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye in assay buffer at 37°C in the dark for 1 hour.

-

Compound Addition: Wash the cells with assay buffer. Add various concentrations of this compound or vehicle to the wells and incubate for 30 minutes.

-

LPA Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading before adding a fixed concentration of LPA (e.g., EC80) to stimulate the LPA2 receptors. Continue to measure fluorescence intensity over time to record the calcium flux.

-

Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the LPA-induced calcium response against the concentration of this compound.

Western Blot for ERK Phosphorylation

This protocol assesses the inhibitory effect of this compound on the LPA-induced phosphorylation of ERK.[1]

Materials:

-

This compound

-

HCT-116 cells[1]

-

Serum-free medium

-

LPA

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Starvation: Culture HCT-116 cells to 80-90% confluency. Starve the cells in serum-free medium for 18-24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

LPA Stimulation: Stimulate the cells with LPA (e.g., 1 µM) for 10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK and total-ERK. Subsequently, probe with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and express the level of phospho-ERK relative to total-ERK.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro characterization of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 7. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]

- 10. coleparmer.co.uk [coleparmer.co.uk]

Application Notes and Protocols for In Vivo Administration of H2L5186303 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), in mouse models. The information herein is collated from preclinical studies to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

This compound is a selective antagonist of the LPA2 receptor, a G protein-coupled receptor (GPCR) implicated in various pathological processes.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, upon binding to LPA2, activates downstream signaling pathways, including those mediated by Gαq, Gαi, and Gα12/13.[1][3] These pathways are involved in cellular processes such as proliferation, survival, and migration.[1] Dysregulation of LPA-LPA2 signaling has been linked to inflammatory diseases and cancer.[1][4] Preclinical research has demonstrated the in vivo efficacy of this compound in a mouse model of allergic asthma, suggesting its potential as an anti-inflammatory therapeutic agent.[4][5][6]

Data Presentation

The following tables summarize the quantitative data from key in vivo efficacy studies of this compound in an ovalbumin (OVA)-induced allergic asthma mouse model.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

| Treatment Group | Primary Outcome Measures |

| This compound | Strong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before ovalbumin sensitization and challenge.[4][5] |

Table 2: Effect of this compound on Immune Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Total Cell Count (% of OVA Control) | Eosinophil Count (% Suppression of OVA-induced increase) | Lymphocyte Count (% Suppression of OVA-induced increase) |

| This compound (pre-sensitization) | Data not specified | 60.9% | 70.7% |

| This compound (pre-challenge) | Data not specified | 63.7% | Data not specified |

| Data derived from a study in an OVA-induced mouse model of asthma.[6][7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

1. Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol is designed to assess the anti-inflammatory effects of this compound in a model of allergic airway inflammation.[5][7][8]

Animal Model:

-

Species: Mouse

-

Strain: BALB/c[5]

Materials:

-

This compound

-

Ovalbumin (OVA)

-

Alum adjuvant

-

Phosphate-buffered saline (PBS)

-

Aerosol delivery system (nebulizer)

Protocol:

-

Sensitization: Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of OVA emulsified in alum.[7][8]

-

Treatment Administration (Sensitization Phase): For the "treatment before sensitization" group, administer this compound (1 mg/kg, i.p.) 30 minutes prior to each OVA/alum injection.[7][8]

-

Challenge: On days 21, 22, and 23, challenge the mice with aerosolized OVA for 30 minutes.[8]

-

Treatment Administration (Challenge Phase): For the "treatment before challenge" group, administer this compound (1 mg/kg, i.p.) 30 minutes prior to each OVA aerosol challenge.[8]

-

Endpoint Analysis (24-48 hours after final challenge):

-

Airway Hyperresponsiveness (AHR): Measure AHR using noninvasive whole-body plethysmography.[4][6][7]

-

Bronchoalveolar Lavage Fluid (BALF) Collection: Collect BALF to analyze inflammatory cell infiltration (e.g., eosinophils, lymphocytes) and cytokine levels (e.g., IL-4, IL-13).[5][7]

-

Histology: Collect lung tissue for histological analysis to assess inflammation and mucin production (e.g., H&E and PAS staining).[6][7]

-

2. In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound in blocking the LPA-induced increase in intracellular calcium.[1]

Cell Line:

-

CHO cells stably expressing the human LPA2 receptor.[1]

Materials:

-

This compound

-

Lysophosphatidic acid (LPA)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Protocol:

-

Cell Plating: Seed CHO-LPA2 cells into 96-well plates and grow to confluence.[1]

-

Dye Loading: Remove the growth medium and incubate cells with a calcium-sensitive fluorescent dye in a buffer solution at 37°C in the dark.[1]

-

Compound Addition: Remove the dye solution, wash the cells, and add this compound at various concentrations (or vehicle control) to the wells for incubation.[1]

-

LPA Stimulation and Data Acquisition: Place the plate in a fluorescence microplate reader and take a baseline fluorescence reading. Add a fixed concentration of LPA to stimulate the LPA2 receptors and measure the fluorescence intensity over time to record the calcium flux.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: LPA2 Receptor Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for the OVA-Induced Allergic Asthma Mouse Model.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice [mdpi.com]

- 7. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Determining the Optimal Concentration of H2L5186303 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2L5186303 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor implicated in various cellular processes, including proliferation, migration, and survival.[1][2] Dysregulation of the LPA2 signaling axis has been linked to the pathology of several diseases, making it a significant target for therapeutic development.[3] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation: Efficacy of this compound in a Preclinical Model

While specific dose-response data for this compound in various cell lines is limited in publicly available literature, the following table summarizes its efficacy in an in vivo model of allergic asthma. This data highlights its potent anti-inflammatory effects.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Allergic Asthma

| Treatment Group | Primary Outcome Measures |

| This compound | Strong suppression of airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers when administered before ovalbumin sensitization and challenge.[4] |

LPA2 Receptor Signaling Pathway

The LPA2 receptor couples to several heterotrimeric G proteins, primarily Gαq, Gαi, and Gα12/13, to initiate downstream signaling cascades.[3] Understanding this pathway is crucial for designing experiments and interpreting results when using LPA2 antagonists like this compound.

Caption: LPA2 Receptor Signaling Cascade.

Experimental Protocols

To determine the optimal concentration of this compound for your specific cell line and experimental question, a dose-response study is recommended. The following protocols provide a framework for key in vitro assays. For many applications, a starting concentration range of 1 µM to 10 µM is suggested for LPA2 antagonists.[5]

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a crucial first step to identify a non-toxic working concentration range.

Experimental Workflow

Caption: Workflow for Cell Viability Assay.

Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight to ensure cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 0.01 µM to 100 µM.

-

Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.

-

MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Experimental Workflow

Caption: Workflow for Apoptosis Assay.

Protocol

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with a range of this compound concentrations determined from the viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Migration Assay (Scratch/Wound Healing Assay)

This assay assesses the effect of this compound on cell migration.

Experimental Workflow

Caption: Workflow for Cell Migration Assay.

Protocol

-

Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.

-

Scratch Formation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound. To investigate the inhibitory effect on LPA-induced migration, include a positive control with LPA (a commonly used concentration is 10 µM) and test this compound in the presence of LPA.[6][7]

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time to determine the migration rate.

Western Blot for p-ERK Inhibition

This assay confirms the inhibitory effect of this compound on the LPA2-mediated MAPK/ERK signaling pathway.

Protocol

-

Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPA (e.g., 10 µM) for 5-15 minutes to induce ERK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK to determine the extent of inhibition by this compound.

Conclusion

The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being addressed. By systematically performing dose-response experiments using the protocols outlined above, researchers can confidently determine the most effective concentration for their studies. These application notes provide a robust framework for investigating the cellular effects of this potent LPA2 antagonist.

References

- 1. Regulation of T Cell Motility In Vitro and In Vivo by LPA and LPA2 | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Efficacy Comparison of LPA2 Antagonist this compound and Agonist GRI977143 on Ovalbumin-Induced Allergic Asthma in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Lysophosphatidic Acid Promotes Cell Migration through STIM1- and Orai1-Mediated Ca2+i Mobilization and NFAT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of lysophosphatidic acid (LPA) mediated stimulation of intestinal apical Cl−/OH− exchange - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for H2L5186303, a Selective LPA2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of H2L5186303, a potent and selective antagonist for the lysophosphatidic acid receptor 2 (LPA2), in various cell-based assays. Detailed protocols and data are presented to facilitate the investigation of LPA2 signaling in diverse pathological conditions, including allergic asthma and cancer.

Quantitative Data Summary

This compound has been characterized in several studies, demonstrating its selectivity and potency as an LPA2 antagonist. The following table summarizes key quantitative data for this compound and a comparator, LPA2 Antagonist 1.

| Parameter | This compound | LPA2 Antagonist 1 | Reference |

| Reported IC50 (LPA2) | 8.9 nM | 17 nM | |

| Selectivity | Selective for LPA2 over LPA1 (27354 nM) and LPA3 (1230 nM) | Selective for LPA2 over LPA1 and LPA3 (IC50s >50 µM) | |

| Primary In Vitro Model | LPA-elicited calcium mobilization assay | HCT-116 colon cancer cells | |

| Reported In Vitro Effects | Antagonizes LPA-elicited calcium mobilization | Inhibits HGF-induced ERK phosphorylation and cell proliferation | |

| In Vivo Model | Ovalbumin-induced allergic asthma in BALB/c mice | Not reported in available literature | |

| Reported In Vivo Efficacy | Suppresses airway hyper-responsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers | Not reported in available literature |

Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay determines the potency of this compound in blocking the LPA-induced increase in intracellular calcium in cells expressing the LPA2 receptor.

Materials:

-

CHO cells stably expressing the human LPA2 receptor

-

Cell culture medium

-

96-well black-walled, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Buffer solution

-

This compound

-

Lysophosphatidic acid (LPA)

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: Culture CHO cells stably expressing the human LPA2 receptor in the appropriate medium.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Remove the growth medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C in the dark.

-

Compound Addition: Remove the dye solution and wash the cells. Add this compound at various concentrations or a vehicle control to the wells and incubate.

-

LPA Stimulation: Place the plate in a fluorescence microplate reader. Take a baseline fluorescence reading before adding a fixed concentration of LPA to stimulate the LPA2 receptors.

-

Data Acquisition: Measure the fluorescence intensity over time to record the calcium flux.

-

Data Analysis: Quantify the increase in fluorescence upon LPA stimulation. Calculate the IC50 value for this compound by determining the concentration that inhibits 50% of the maximal response induced by LPA.

Mast Cell Degranulation Assay

This protocol assesses the effect of this compound on antigen-induced degranulation in mast cells.

Materials:

-

RBL-2H3 mast cells

-

Anti-dinitrophenyl immunoglobulin E (DNP-IgE)

-

Dinitrophenyl-human serum albumin (DNP-HSA)

-

This compound

-

Assay buffer

-

β-hexosaminidase substrate

Protocol:

-

Cell Sensitization: Sensitize RBL-2H3 cells with anti-DNP-IgE for 18 hours.

-

Compound Treatment: Treat the sensitized cells with various concentrations of this compound for 30 minutes before the antigen challenge.

-

Antigen Challenge: Challenge the cells with DNP-HSA to induce degranulation.

-

Degranulation Measurement: Measure the release of β-hexosaminidase, a marker of mast cell degranulation, by incubating the supernatant with the appropriate substrate and measuring the resulting absorbance.

-

Data Analysis: Express the results as a percentage of the control (antigen-challenged cells without this compound treatment). This compound has been shown to inhibit β-hexosaminidase release in a concentration-dependent manner.

Signaling Pathways and Visualizations

LPA2 Receptor Signaling Pathway

The LPA2 receptor, upon activation by LPA, couples to several heterotrimeric G proteins, including Gαq, Gαi, and Gα12/13, to initiate various downstream signaling cascades. These pathways are implicated in cellular processes such as proliferation, survival, and migration.

Caption: LPA2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Calcium Mobilization Assay

The following diagram illustrates the key steps in the in vitro calcium mobilization assay to assess the antagonist activity of this compound.

Caption: Workflow for the in vitro calcium mobilization assay.

Experimental Workflow for Allergic Asthma Mouse Model

This compound has been evaluated in an ovalbumin (OVA)-induced allergic asthma mouse model, demonstrating its in vivo efficacy.

Caption: Workflow for allergic asthma model and this compound treatment.

Application Notes and Protocols for H2L5186303, a Potent and Selective LPA2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive information on the procurement, handling, and experimental use of H2L5186303, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research in areas such as cancer biology, inflammation, and cell signaling.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research reagents. Researchers can procure this compound from the following sources:

-

Tocris Bioscience (Note: This product has been discontinued (B1498344) by this supplier, but historical data may be available)

-

Tribioscience [3]

-

Cayman Chemical [4]

-

Focus Biomolecules (Mayflower Bioscience)[5]

When purchasing, it is crucial to request a batch-specific Certificate of Analysis to ensure purity and quality.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | (Z,Z)-4,4'-[1,3-Phenylenebis(oxy-4,1-phenyleneimino)]bis[4-oxo-2-butenoic acid] |

| Molecular Formula | C₂₆H₂₀N₂O₈[3] |

| Molecular Weight | 488.45 g/mol [3] |

| CAS Number | 139262-76-3[3] |

| Purity | ≥98% (typically assessed by HPLC) |

| Appearance | Powder[3] |

| Solubility | Soluble in DMSO (up to 50 mg/mL), DMF (20 mg/mL), and PBS (pH 7.2) with DMF (1:8) at 0.11 mg/mL[3][4] |

| Storage | Store as a powder at -20°C for ≥ 1 year. Solutions in DMSO can be stored at -20°C for up to 1 month.[3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the LPA2 receptor, a G protein-coupled receptor (GPCR) involved in diverse cellular processes.[1][2] The LPA2 receptor couples to several G proteins, including Gαi, Gα12/13, and Gαq, to activate downstream signaling cascades that regulate cell proliferation, survival, and migration.[6] By selectively blocking the LPA2 receptor, this compound can inhibit these downstream effects, making it a valuable tool for studying LPA2-mediated signaling and a potential therapeutic agent for diseases characterized by LPA2 dysregulation, such as cancer and inflammatory conditions.[6]

In Vitro and In Vivo Efficacy

The biological activity of this compound has been characterized in various in vitro and in vivo models. Key findings are summarized in the tables below.

Table 1: In Vitro Receptor Selectivity and Potency

| Receptor | IC₅₀ (nM) | Assay Type | Reference |

| LPA2 | 8.9 | LPA-elicited calcium mobilization | |

| LPA3 | 1230 | LPA-elicited calcium mobilization | |

| LPA1 | 27354 | LPA-elicited calcium mobilization |

Table 2: Summary of In Vitro Cellular Effects

| Biological Effect | Cell Type | Concentration | Incubation Time | Reference |

| Inhibition of mast cell degranulation | RBL-2H3 rat basophilic leukemia cells | 0.3-10 µM | 30 min | [7] |

| Promotion of apoptosis | Intestinal epithelial cells (IECs) | 10 µM | 2 days | [1] |

| Inhibition of cell proliferation | Intestinal epithelial cells (IECs) | 10 µM | 2 days | [1] |

| Suppression of cell motility | MG63-A12 cells | 10 µM | Not specified | [1] |

Table 3: Summary of In Vivo Efficacy

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Ovalbumin-induced allergic asthma in BALB/c mice | 1 mg/kg, intraperitoneal injection, before sensitization and challenge | Suppressed airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers. | [7][8] |

| Lpar5f/f Villin-Cre mice | 10 mg/kg, intraperitoneal injection, every other day for 6 days | Inhibited cell proliferation in intestinal crypts and promoted apoptosis. | [1] |

Signaling Pathway

The LPA2 receptor, upon activation by its ligand lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events. This compound acts by blocking this initial activation step. The diagram below illustrates the major signaling pathways downstream of the LPA2 receptor.

Caption: LPA2 Receptor Signaling Pathway.

Experimental Protocols